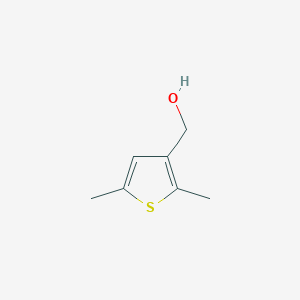

(2,5-Dimethylthiophen-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

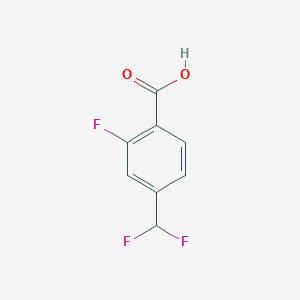

“(2,5-Dimethylthiophen-3-yl)methanol” is a chemical compound with the molecular formula C7H10OS . It is a white crystalline solid.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the chalcone dye, (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethythiophen-3-yl)prop-2-en-1-one (DDTP), was synthesized by the reaction of 3,4-dimethoxybenzaldehyde with 3-acetyl-2,5-dimethythiophene .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring with two methyl groups at the 2 and 5 positions and a methanol group at the 3 position .Scientific Research Applications

Electrooxidation and Synthesis

The electrooxidation of 2,5-dimethylthiophene in methanol has been studied, leading to the formation of 2,5-dimethoxy adducts and side-chain oxidation products. This research indicates the potential of 2,5-dimethylthiophen-3-yl methanol in synthesizing various organic compounds (Yoshida, Takeda, & Fueno, 1991).

Chelation-Controlled Asymmetric Synthesis

The molecule has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, showcasing its utility in producing chirally pure compounds (Jung, Ho, & Kim, 2000).

Complex Formation with Transition Metals

Studies have shown that 2,5-dimethylthiophene can form complexes with transition metals like rhodium and iridium, providing insights into its potential applications in organometallic chemistry (Polam & Porter, 1993).

Photoreactive Properties

Research has demonstrated the photoreactive properties of 2,5-dimethylthiophen-3-yl methanol derivatives, suggesting their use in photochemistry and materials science (Klán, Pelliccioli, Pospíšil, & Wirz, 2002).

Interaction with Metal Cations

The interactions of 2,5-dimethylthiophen-3-yl methanol derivatives with various metal cations have been studied, indicating its potential application in the development of sensing materials (Carroll & Braddock-Wilking, 2013).

Catalysis and Fuel Production

2,5-Dimethylthiophen-3-yl methanol has been explored in the context of catalysis and fuel production, particularly in the conversion of methanol to hydrocarbons, highlighting its relevance in sustainable energy research (Chang, Lang, & Smith, 1977).

properties

IUPAC Name |

(2,5-dimethylthiophen-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-5-3-7(4-8)6(2)9-5/h3,8H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQUIXMHNWJFGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2431943.png)

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2431957.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2431960.png)

![1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431966.png)